molecular formula C19H17NO4 B2424111 ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate CAS No. 887346-05-6

ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate

Cat. No. B2424111
CAS RN: 887346-05-6
M. Wt: 323.348
InChI Key: UIQILMLLDZCAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate is a compound that has gained attention for its unique properties and potential applications in various fields of research and industry. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes, which are known for their versatile biological profiles, simple structure, and mild adverse effects .


Molecular Structure Analysis

The molecular formula of ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate is C19H17NO4. It is part of the 2H/4H-chromene class of compounds, which are characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name chromene is applied to both the 2H- and 4H-form of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate are not detailed in the literature, 2H/4H-chromenes in general have been used in a variety of chemical reactions . They have been used as building blocks in the synthesis of other heterocyclic compounds and have exhibited unusual activities by multiple mechanisms .

Scientific Research Applications

Medical Science and Biomedical Research

Coumarin derivatives, such as ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .

Inhibition of Platelet Aggregation

These compounds also possess properties like inhibition of platelet aggregation , which can be beneficial in preventing blood clots and related cardiovascular diseases .

Inhibition of Steroid 5α-Reductase

Another interesting application is the inhibition of steroid 5α-reductase . This enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone, a more potent androgen. Inhibitors of this enzyme are used in the treatment of conditions like benign prostatic hyperplasia and androgenic alopecia .

Industrial Applications

In the industrial sector, these compounds are used as optical brighteners , photosensitizers , fluorescent and laser dyes , and additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds are also utilized in drug and pesticidal preparations . This highlights their importance in the pharmaceutical industry and agriculture .

Nonlinear Optical Properties

A novel azo compound derived from ethyl-4-amino benzoate has been synthesized and studied for its nonlinear optical (NLO) properties . These properties make it suitable for applications such as optical computing, optical phase conjugation, all-optical switching, holography, spatial dark soliton transmission, optical power limiting, and harmonic generation .

Azo Dye Applications

The azo compound derived from ethyl-4-amino benzoate can be used as a dye . Azo dyes are receiving great interests in scientific research and have a wide range of applications based on the molecular structure of the molecules .

Synthesis Methods

The compound is also important in the development of new and superior methods for the synthesis of coumarin derivatives . The most widely used method for their synthesis is Pechmann reaction , which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .

properties

IUPAC Name

ethyl 4-(2H-chromene-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-23-19(22)13-7-9-16(10-8-13)20-18(21)15-11-14-5-3-4-6-17(14)24-12-15/h3-11H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQILMLLDZCAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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